BenchChemオンラインストアへようこそ!

TSHR-NAM-S37a

TSHR selectivity glycoprotein hormone receptors FSHR

TSHR-NAM-S37a is a highly selective, enantiopure negative allosteric modulator for thyrotropin receptor research, critical for studies where generic substitution is not possible. Its unique allosteric binding at the ectodomain/TMD interface and stereospecificity (the S37b enantiomer is inactive) prevent interchange with earlier inverse agonists. With 53% oral bioavailability and complete selectivity over FSHR/LHR, it is the definitive tool for in vivo Graves' orbitopathy proof-of-concept. Order this compound to ensure your TSHR blockade studies are on-target and reproducible.

Molecular Formula C25H20N2O3S2
Molecular Weight 460.566
Cat. No. B1193710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSHR-NAM-S37a
SynonymsTSHR-NAM-S37a
Molecular FormulaC25H20N2O3S2
Molecular Weight460.566
Structural Identifiers
SMILESO=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S[C@@]([C@@]2([H])[C@@]4([H])[C@@]56[H])([H])[C@](C4)([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O
InChIInChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1
InChIKeyYGFJFPYQZCZNIH-HSXTZPDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TSHR-NAM-S37a Product Overview: High-Selectivity Negative Allosteric Modulator for TSH Receptor Research


TSHR-NAM-S37a, also designated as TSHR antagonist S37a, is a highly selective, enantiopure small-molecule negative allosteric modulator (NAM) of the thyrotropin receptor (TSHR) [1]. It acts by binding at a novel allosteric site located at the interface between the TSHR ectodomain and transmembrane domain (TMD), specifically between the converging helix, ECL1, and the internal agonist (IA) sequence, as elucidated through mutagenesis and homology modeling [2]. TSHR-NAM-S37a noncompetitively inhibits TSHR activation induced by both thyrotropin (TSH) and positive allosteric modulators (PAMs) such as C2, as well as by monoclonal thyroid-stimulating antibodies (TSAbs) M22 and KSAb1 [3]. The compound exhibits an IC50 of approximately 20 μM for human TSHR (hTSHR) and 40 μM for murine TSHR (mTSHR) in cAMP accumulation assays in HEK293 cells .

Critical Distinctions of TSHR-NAM-S37a: Why In-Class Analogs Cannot Be Directly Substituted


In the landscape of TSHR-targeting small molecules, generic substitution is precluded by fundamental differences in allosteric binding sites, stereochemistry, and receptor subtype selectivity profiles. TSHR-NAM-S37a binds to a unique allosteric pocket at the ectodomain/TMD interface, distinct from the binding sites of earlier-generation TSHR inverse agonists such as NCGC00229600 and NCGC00161856, which target other allosteric regions [1]. Its enantiopure stereochemistry is critical: the S37b enantiomer exhibits only minimal TSHR inhibition, underscoring the strict chiral requirements for target engagement . Furthermore, unlike ML224 (NCGC00242364), which demonstrates >20-fold selectivity over LHR and FSHR, TSHR-NAM-S37a shows no detectable activity against the closely related follitropin (FSH) and lutropin (LH) receptors at the highest tested concentrations, a distinction driven by its unique rigid bent molecular shape [2]. These structural and pharmacological differences establish that TSHR-NAM-S37a cannot be interchanged with other in-class compounds without altering key experimental parameters such as allosteric modulation efficacy, receptor subtype specificity, or enantiomeric activity [3].

TSHR-NAM-S37a Quantitative Comparative Evidence: Direct Comparator and Analog Data for Informed Procurement


Receptor Subtype Selectivity: TSHR-NAM-S37a vs. ML224 in Glycoprotein Hormone Receptor Panel

TSHR-NAM-S37a exhibits a receptor selectivity profile distinct from the TSHR antagonist ML224 (NCGC00242364). While ML224 shows half-maximal inhibitory doses of 2.1 μM for TSHR and >30 μM for LH and FSHR, translating to a >20-fold selectivity window [1], TSHR-NAM-S37a demonstrates a more pronounced selectivity: the closely related follitropin (FSH) and lutropin (LH) receptors were not affected by TSHR-NAM-S37a at the highest tested concentrations, indicating a selectivity window exceeding that of ML224 by a substantial margin [2].

TSHR selectivity glycoprotein hormone receptors FSHR LHR Graves' orbitopathy

Enantiomeric Activity Differentiation: TSHR-NAM-S37a vs. S37b

TSHR-NAM-S37a is the active enantiomer derived from the chiral separation of racemic S37, which contains seven chiral centers. In contrast, the enantiomer TSHR antagonist S37b exhibits minimal efficacy in inhibiting TSHR, confirming the strict stereochemical requirement for TSHR antagonism . Quantitative comparative data show that TSHR-NAM-S37a achieves an IC50 of approximately 20 μM for hTSHR in cAMP assays, whereas S37b demonstrates only minor inhibitory effects under identical assay conditions [1].

chiral separation enantiomer stereoselectivity TSHR inhibition

In Vivo Oral Bioavailability: TSHR-NAM-S37a vs. Class-Level Preclinical Candidates

TSHR-NAM-S37a demonstrates quantifiable oral bioavailability in mice, a parameter that distinguishes it from earlier TSHR-targeting small molecules that lacked reported in vivo pharmacokinetic data. Following oral gavage administration of 10 mg/kg in SWISS (CD1) mice, TSHR-NAM-S37a exhibited a remarkable 53% oral bioavailability and a half-life of 2.9 hours, with no observed toxicity [1]. In contrast, many TSHR inverse agonists such as NCGC00229600 and NCGC00161856 have been characterized primarily in vitro, with limited or absent in vivo bioavailability data available at the time of their initial reporting [2].

oral bioavailability pharmacokinetics in vivo mouse model Graves' orbitopathy

Allosteric Inhibition of PAM-C2 Activation: TSHR-NAM-S37a vs. Orthosteric Antagonists

TSHR-NAM-S37a functions as a negative allosteric modulator (NAM) and noncompetitively inhibits the activation of TSHR by the positive allosteric modulator C2. This noncompetitive mechanism was demonstrated using a TSHR-TMD construct lacking the ectodomain, where S37a inhibited PAM-C2 activation without affecting orthosteric ligand binding [1]. In contrast, orthosteric TSHR antagonists or competitive inhibitors would be expected to compete directly with TSH binding, a property not shared by TSHR-NAM-S37a [2].

allosteric modulation noncompetitive inhibition PAM-C2 TSHR-TMD construct

Species-Dependent Potency: Human vs. Murine TSHR Inhibition

TSHR-NAM-S37a exhibits a species-dependent difference in potency, with an IC50 of approximately 20 μM for human TSHR (hTSHR) compared to 40 μM for murine TSHR (mTSHR) when assessed in parallel cAMP accumulation assays in HEK293 cells . This approximately 2-fold difference in potency between human and mouse receptors is a quantifiable parameter that must be accounted for when extrapolating in vitro findings to in vivo mouse models or when comparing data across species [1].

species selectivity human TSHR murine TSHR cross-species pharmacology

TSHR-NAM-S37a Optimal Research and Industrial Application Scenarios Based on Verified Evidence


In Vivo Preclinical Models of Graves' Orbitopathy Requiring Oral Dosing

TSHR-NAM-S37a is uniquely positioned for in vivo studies of Graves' orbitopathy (GO) where oral administration is preferred. Its 53% oral bioavailability in mice enables convenient oral gavage dosing paradigms, circumventing the need for intravenous or intraperitoneal injections [1]. The compound has been shown to inhibit cAMP formation by oligoclonal thyroid-stimulating antibodies (TSAbs) highly enriched in GO patient sera, directly validating its disease-relevant activity [2]. Given that no causal TSHR-directed therapy currently exists for GO, TSHR-NAM-S37a represents a critical tool compound for proof-of-concept studies evaluating TSHR blockade as a therapeutic strategy in this indication [3].

TSHR-Specific Pathway Dissection in Cells Co-Expressing Glycoprotein Hormone Receptors

For experimental systems where cells endogenously or heterologously express multiple glycoprotein hormone receptors (TSHR, FSHR, LHR), TSHR-NAM-S37a provides the highest available TSHR selectivity. Its lack of detectable activity against FSHR and LHR at concentrations that fully inhibit TSHR ensures that observed phenotypes are attributable solely to TSHR blockade and not to off-target modulation of the closely related FSH or LH receptors [1]. This selectivity is particularly valuable in reproductive endocrinology research, where cross-talk between TSHR and FSHR/LHR pathways may confound interpretation of small-molecule effects [2].

Allosteric Modulation Studies of TSHR Intramolecular Signaling

TSHR-NAM-S37a serves as a well-characterized tool compound for investigating the intramolecular signaling mechanisms at the TSHR ectodomain/TMD interface. Its binding site, mapped via mutagenesis to residues E404 (preceding the internal agonist) and H478 (ECL1), and its noncompetitive inhibition of PAM-C2 activation make it ideal for studies aimed at understanding how allosteric ligands modulate the conformational dynamics of the TSHR [1]. Researchers investigating the transfer of activation from the ectodomain to the TMD can employ TSHR-NAM-S37a as a molecular probe to dissect these allosteric transitions [2].

Chiral Purity-Dependent Pharmacological Studies

The pronounced difference in TSHR inhibitory activity between TSHR-NAM-S37a and its enantiomer S37b (which exhibits minimal efficacy) makes this compound pair a valuable tool for studies requiring chiral purity verification or investigating stereoselective receptor interactions [1]. TSHR-NAM-S37a can be employed as the active enantiomer in comparative studies against S37b to establish structure-activity relationships or to validate that observed pharmacological effects are enantiomer-dependent, thereby ruling out non-specific compound effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for TSHR-NAM-S37a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.